Methyl 2-amino-1,3-benzoxazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAXJJRFJSWBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851075-63-3 | |
| Record name | methyl 2-amino-1,3-benzoxazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery.
Mode of Action
Benzoxazole derivatives are known to exhibit a high possibility of broad substrate scope and functionalization.
Biochemical Pathways
Benzoxazole derivatives have been synthesized using various pathways, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts.
Pharmacokinetics
The compound’s molecular weight is 19217, which may influence its pharmacokinetic properties.
Result of Action
Benzoxazole derivatives are known to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on.
Action Environment
The compound is stored at refrigerated temperatures, indicating that temperature could be a significant environmental factor affecting its stability.
Biological Activity
Methyl 2-amino-1,3-benzoxazole-6-carboxylate is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by various studies and case analyses.
This compound (CAS Number: 851075-63-3) is a benzoxazole derivative characterized by its unique molecular structure which allows it to interact with biological systems effectively. Its structure can be represented as follows:
1. Anticancer Activity
Several studies have reported the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Viability Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) with IC50 values ranging from 5 to 10 µM. The lactate dehydrogenase (LDH) release assay indicated a statistically significant reduction in cell viability at these concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5 | Induction of apoptosis |
| MDA-MB-231 | 10 | Cell cycle arrest |
| A549 (Lung) | 8 | Inhibition of proliferation |
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits selective activity against Gram-positive bacteria and certain fungal strains.
- Minimum Inhibitory Concentration (MIC) : Studies showed MIC values as low as 12 µg/mL against Staphylococcus aureus and Candida albicans .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | >100 |
| Candida albicans | 15 |
3. Neuroprotective Effects
Recent research highlights the neuroprotective effects of this compound. It has been shown to inhibit cholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.
- Cholinesterase Inhibition : The compound demonstrated an IC50 value of 94 nM in inhibiting acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s .
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 and MDA-MB-231 cell lines, researchers treated cells with varying concentrations of this compound for 72 hours. The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed through annexin V staining.
Case Study 2: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of the compound against a panel of bacteria and fungi. The compound was applied to agar diffusion assays, revealing significant zones of inhibition against S. aureus and C. albicans.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-1,3-benzoxazole-6-carboxylate is primarily recognized for its potential therapeutic applications. The benzoxazole moiety is a significant scaffold in drug development, exhibiting various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoxazole derivatives, including this compound. Research indicates that compounds with this structure can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has also shown promise in anticancer research. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Studies indicate that modifications to the benzoxazole ring can enhance its efficacy against these cell lines .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Compounds containing this structure have been tested for their ability to reduce inflammation in various experimental models .
Material Science Applications
This compound is also explored in material science due to its unique properties.
Sensor Development
The compound has been utilized in developing sensors, particularly for detecting metal ions. Its ability to form complexes with metal ions makes it suitable for creating sensitive and selective sensors for zinc and other metals.
Photoluminescent Materials
Research indicates that benzoxazole derivatives can serve as photoluminescent materials. This compound has been incorporated into polymer matrices to enhance light-emitting properties, making it useful in optoelectronic applications .
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for various assays.
Chromatographic Techniques
The compound is used as a standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for quantifying benzoxazole derivatives in complex mixtures. Its well-characterized properties facilitate accurate analytical measurements .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
- Structural Difference : Replaces the oxazole oxygen with sulfur, forming a benzothiazole core.
- Synthesis : Similar esterification pathways but requires thiol-containing precursors .
- Applications : Benzothiazoles are prominent in anticancer research due to their DNA intercalation properties .
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
- Structural Difference : Incorporates a carbonyl group at position 2, rendering the oxazole ring partially saturated.
- Impact : The oxo group increases polarity, reducing membrane permeability but improving water solubility.
- Synthesis: Oxidization of the amino group or cyclization of keto-acid derivatives .
Analogues with Substituent Variations
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a-e)
- Structural Difference : Substituents (e.g., methyl, chloro) on the phenyl ring at position 2 and ester at position 5 instead of 6.
- Impact : Positional isomerism affects binding affinity in target proteins. For example, 5-carboxylate derivatives show higher antimicrobial activity compared to 6-carboxylates in some studies .
- Synthesis: Cyclization of Methyl-3-amino-4-hydroxybenzoate with aryl acids under reflux .
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate
Derivatives with Additional Functional Groups
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides (7c-f)
- Structural Difference : Combines benzoxazole with oxadiazole and thiazole moieties.
- Impact : The sulfanyl linker and propanamide side chain introduce hydrogen-bonding sites, improving target selectivity. These compounds exhibit potent antimicrobial activity (MIC values: 8–32 µg/mL) .
- Synthesis : Multi-step process involving acetohydrazide, carbon disulfide, and aryl propanamides .
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 2-amino-1,3-benzoxazole-6-carboxylate | C9H8N2O3 | 192.17 | Not reported | Amino, methyl ester |
| Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | C10H10N2O2S | 222.26 | Not reported | Amino, ethyl ester, thiazole |
| Methyl 2-methyl-1,3-benzoxazole-6-carboxylate | C10H9NO3 | 191.18 | Not reported | Methyl, methyl ester |
| 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) | C17H19N5O2S2 | 389.49 | 148–150 | Thiazole, oxadiazole, amide |
Table 2: Spectroscopic Data Comparison
| Compound Name | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | Key Applications |
|---|---|---|---|
| This compound | Not reported | Not reported | Intermediate for drug synthesis |
| Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate | 3360 (N-NH2), 1740 (C=O) | 3.30 (N-CH3), 8.09–8.29 (H-5, H-8) | Anticancer research |
| 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) | 3250–3350 (N-H), 1650 (C=O) | 2.20–2.30 (CH3), 6.70–7.40 (Ar-H) | Antimicrobial agents |
Research Findings and Implications
- Bioactivity : Benzoxazole derivatives with electron-withdrawing groups (e.g., nitro, chloro) at position 6 demonstrate enhanced antimicrobial activity compared to unsubstituted analogues .
- Synthetic Flexibility: The amino group at position 2 allows further functionalization, such as Schiff base formation or coupling with sulfonyl chlorides, enabling diversification into libraries for high-throughput screening .
- Safety Profile : Methyl 2-methyl-1,3-benzoxazole-6-carboxylate (CAS 136663-23-5) has documented safety data, including first-aid measures for inhalation exposure .
Preparation Methods
General Synthetic Approaches to Benzoxazoles
Benzoxazoles are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and an oxazole ring. Their synthesis commonly involves condensation reactions of 2-aminophenol with various carbonyl or carboxyl derivatives, oxidative cyclization, or other catalytic methods.
- Condensation of 2-Aminophenol with Carboxylic Acids or Derivatives: The classical approach involves the reaction of 2-aminophenol with carboxylic acids, esters, or acid derivatives to form the benzoxazole ring via cyclodehydration.
- Oxidative Coupling: Oxidative methods utilize oxidants or catalysts to promote cyclization and aromatization.
- Catalyst-Assisted Syntheses: Nanocatalysts, metal catalysts, and ionic liquids have been employed to improve yields, reduce reaction times, and enhance eco-friendliness.
These general strategies are adapted and optimized for specific benzoxazole derivatives such as methyl 2-amino-1,3-benzoxazole-6-carboxylate.
Specific Preparation Methods for this compound
While direct literature specifically naming this compound is limited, the preparation of closely related benzoxazole derivatives provides a framework. The key synthetic route involves:
- Starting Material: 2-Aminophenol or its substituted analogs.
- Carboxylate Introduction: Introduction of the carboxylate group at position 6 is typically achieved by starting from appropriately substituted 2-aminophenol (e.g., 6-carboxy-2-aminophenol) or by post-cyclization functionalization.
- Methyl Ester Formation: Methylation of the carboxylic acid group to form the methyl ester can be performed using methylating agents such as methyl iodide or via Fischer esterification.
Representative Synthetic Protocols and Reaction Conditions
Detailed Research Findings and Analysis
Alkylation Method: The patent literature describes the alkylation of 2-mercaptobenzoxazole with methyl iodide in the presence of potassium carbonate in ethyl acetate at room temperature for 24 hours. This method is notable for its mild reaction conditions and high selectivity, making it suitable for introducing methyl groups to form methyl esters or methylated derivatives.
Nanocatalyst-Assisted Condensation: Several studies have employed nanocatalysts such as magnetic solid acid catalysts or metal oxides to catalyze the condensation of 2-aminophenol with aldehydes, achieving high yields (79–96%) under mild and environmentally friendly conditions. These catalysts are reusable and reduce reaction times significantly.
Oxidative Coupling: The use of oxidants like lead tetraacetate enables the formation of benzoxazole rings from amino-hydroxy phenylacetate derivatives and aldehydes. This method also allows for the synthesis of biologically active benzoxazole derivatives with potential cytotoxic properties.
Green Chemistry Approaches: Solvent-free grinding methods and aqueous media reactions have been developed to minimize environmental impact while maintaining high efficiency and yield. For example, the use of strontium carbonate nanocatalyst in a mortar and pestle at room temperature achieves rapid synthesis without solvents.
Summary Table of Key Parameters for Preparation Methods
| Parameter | Alkylation (Patent) | Nanocatalyst Condensation | Oxidative Coupling | Solvent-Free Grinding |
|---|---|---|---|---|
| Starting Material | 2-Mercaptobenzoxazole | 2-Aminophenol + Aldehyde | Amino-hydroxyphenylacetate + Aldehyde | 2-Aminophenol + Benzaldehyde |
| Catalyst | K2CO3 | Fe3O4@SiO2@Am-PPC-SO3H, SrCO3, TTIP/MTAMO | Lead tetraacetate | SrCO3 nanocatalyst |
| Solvent | Ethyl acetate | Water, Ethanol | Ethanol | None (solvent-free) |
| Temperature | Ambient | RT to 50 °C | RT | RT |
| Reaction Time | 24 h | 20 min to 45 min | 3 h | 20 min |
| Yield Range (%) | High (not specified) | 79–96 | Moderate | High |
| Catalyst Reusability | Not specified | Up to 4–6 cycles | Not specified | Yes |
| Environmental Impact | Mild | Eco-friendly | Moderate | Green, solvent-free |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-amino-1,3-benzoxazole-6-carboxylate, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via cyclization of a precursor such as methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate (a structurally related intermediate) followed by amination . Purification typically involves recrystallization or column chromatography. Purity validation should include HPLC (≥95% purity), NMR (to confirm functional groups), and mass spectrometry (to verify molecular weight). For structural confirmation, single-crystal X-ray diffraction using SHELXL for refinement is recommended .
Q. How can the thermal stability and solubility of this compound be characterized?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. Compare results with structurally similar compounds like 1,3-benzothiazole-6-amine (melting point: 2°C, boiling point: 231°C) .
- Solubility : Conduct solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric methods.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Use SHELXD for phase determination and SHELXL for refinement, particularly for high-resolution or twinned data .
- Compare results with co-crystal structures (e.g., 2-amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1)) to identify packing interactions or hydrogen-bonding patterns that may influence crystallographic outcomes .
- Employ density functional theory (DFT) calculations to cross-validate bond lengths and angles.
Q. How do substituent modifications on the benzoxazole ring affect binding affinity in biological systems?
- Methodological Answer :
- Synthesize analogs with varying substituents (e.g., methyl, methoxy) at positions 2, 6, or 6.
- Evaluate binding interactions using:
- Isothermal Titration Calorimetry (ITC) : To quantify thermodynamic parameters (ΔG, ΔH, ΔS).
- Fluorescence Spectroscopy : To monitor conformational changes in target proteins or DNA (e.g., AP site-containing duplexes) .
- Example Data :
| Substituent | Binding Constant (M⁻¹) | Target |
|---|---|---|
| -NH₂ | 1.9 × 10⁷ | DNA |
| -CH₃ | 0.91 × 10⁷ | Protein |
| Data adapted from methyl-substituted naphthyridine studies . |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact via fume hoods.
- Waste Disposal : Segregate organic waste and coordinate with certified waste management services for incineration or chemical neutralization .
- Emergency Procedures : In case of exposure, follow H303+H313+H333 (oral/skin/inhalation toxicity) protocols, including immediate rinsing and medical consultation .
Data Analysis and Interpretation
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals caused by aromatic protons or rotational isomerism.
- Compare with reference spectra of benzoxazole derivatives (e.g., 6-methoxy-1,3-benzothiazol-2-amine) to identify characteristic shifts .
Key Methodological Tools
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
